molecular formula C13H15N3O3S B256111 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine

4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine

Cat. No. B256111
M. Wt: 293.34 g/mol
InChI Key: XRKJDDKTQQHTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine. One direction is to further investigate its potential as an anti-cancer agent and to determine its effectiveness against different types of cancer. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could focus on developing derivatives of the compound to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of 4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine involves the reaction of morpholine, 2-thiophenecarboxylic acid, and 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a coupling agent. The reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

1-morpholin-4-yl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one

InChI

InChI=1S/C13H15N3O3S/c17-12(16-5-7-18-8-6-16)4-3-11-14-13(15-19-11)10-2-1-9-20-10/h1-2,9H,3-8H2

InChI Key

XRKJDDKTQQHTAL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3

Canonical SMILES

C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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